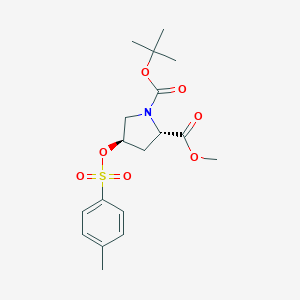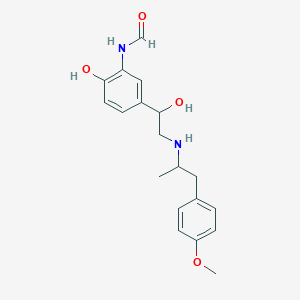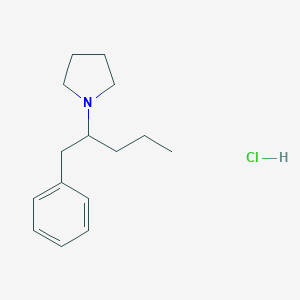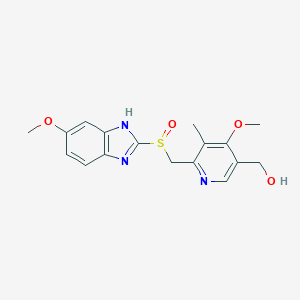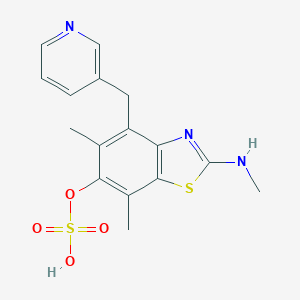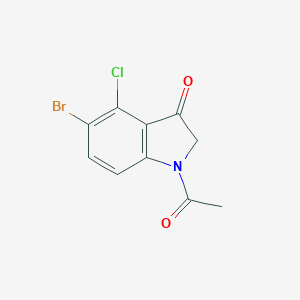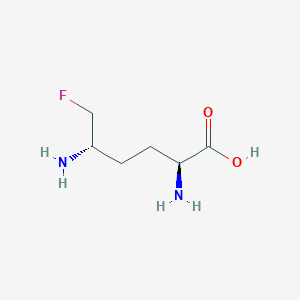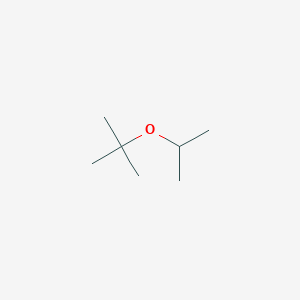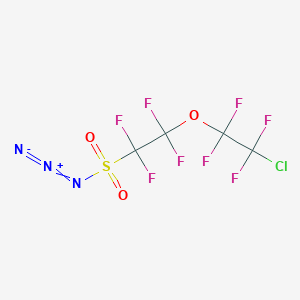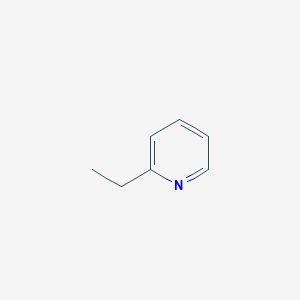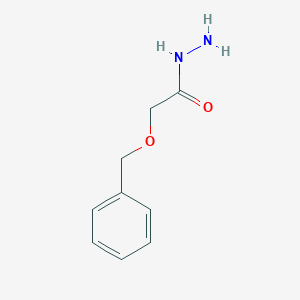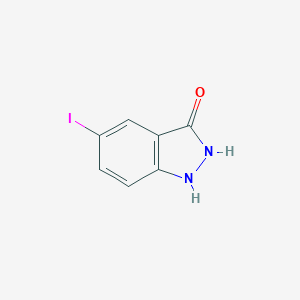
5-Iodo-1H-indazol-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-1H-indazol-3-ol is a compound that falls within the chemical class of indazoles, which are heterocyclic aromatic organic compounds. Indazoles are characterized by a fused pyrrole and benzene ring, and the presence of an iodine atom at the 5-position in this particular compound suggests potential reactivity and utility in various chemical syntheses.
Synthesis Analysis
The synthesis of related 5-iodo-indazole derivatives has been explored through various methods. For instance, the synthesis of 5-iodo-1,2,3-triazoles has been achieved using a one-pot three-component reaction involving copper(I) catalysis and molecular iodine, which could serve as a synthetic equivalent for 1-iodoalkyne . Additionally, efficient synthesis methods have been reported for 3-heteroaryl-1-functionalized 1H-indazoles using palladium cross-coupling reactions, which could potentially be adapted for the synthesis of 5-iodo-1H-indazol-3-ol .
Molecular Structure Analysis
While the specific molecular structure of 5-Iodo-1H-indazol-3-ol is not directly discussed in the provided papers, the structure of related compounds such as 5-iodo-1,2,3-triazoles and indazoles have been synthesized and characterized. These structures typically involve a heterocyclic core with substituents that can influence the compound's reactivity and physical properties .
Chemical Reactions Analysis
The iodo group in 5-iodo-indazole derivatives makes them suitable for various chemical transformations. For example, halogen bond donors based on 5-iodo-1,2,3-triazolium groups have been used as activators in halide-abstraction reactions . Moreover, the iodine atom can be utilized in aqueous iodination systems for the synthesis of 5-iodo-1,2,3-triazoles, which demonstrates the versatility of such compounds in chemical reactions .
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Research
- Indazole-containing compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
- Several recently marketed drugs contain an indazole structural motif .
- Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
-
Synthesis of New Drugs
- Imidazole, a similar compound, has become an important synthon in the development of new drugs .
- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
-
Transition Metal Catalyzed Reactions
- Indazoles can be synthesized through transition metal catalyzed reactions .
- These strategies include reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
- This method provides a brief outline of optimized synthetic schemes with relevant examples .
-
Inhibition of Cell Growth
-
Treatment of Respiratory Diseases
-
Development of New Drugs
- Imidazole, a similar compound, has become an important synthon in the development of new drugs .
- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
-
Catalyst-Free Conditions
-
Antiviral Properties
-
Antiulcer Properties
-
Antihelmintic Properties
-
Antiprotozoal and Antibacterial Properties
-
Treatment of Hodgkin’s Disease
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-iodo-1,2-dihydroindazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-3H,(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUMHNMIQKJAHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646298 |
Source


|
| Record name | 5-Iodo-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-1H-indazol-3-ol | |
CAS RN |
141122-62-5 |
Source


|
| Record name | 5-Iodo-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



